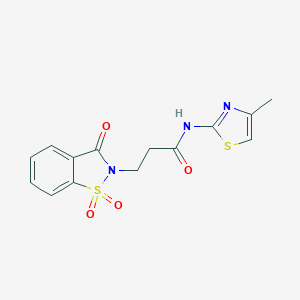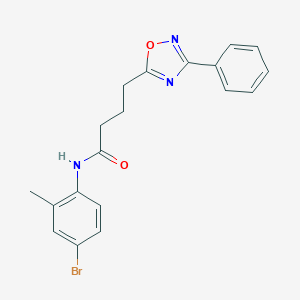
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It also inhibits the expression of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, thereby reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also increases the levels of glutathione, a potent antioxidant, thereby reducing oxidative stress. Additionally, it has been found to enhance the immune response by increasing the production of cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide in lab experiments is its potent antitumor activity against various cancer cell lines. It also possesses significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for researchers.
将来の方向性
There are several future directions for the research on 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide. One possible direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail, which may provide insights into the development of more effective antitumor and anti-inflammatory agents. Additionally, further studies on the pharmacokinetics and toxicity of this compound may be necessary to evaluate its safety and efficacy for clinical use.
In conclusion, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound that has shown significant potential for various scientific research applications. Its potent antitumor, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy for clinical use.
合成法
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves several steps, including the condensation of 2-aminobenzisothiazole with ethyl chloroacetate, followed by the reaction with thiosemicarbazide and then with 4-methyl-2-bromoacetophenone. The final product is obtained through the reaction with N,N-diisopropylethylamine and propanoyl chloride.
科学的研究の応用
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, it has been found to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
特性
分子式 |
C14H13N3O4S2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
N-(4-methyl-1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H13N3O4S2/c1-9-8-22-14(15-9)16-12(18)6-7-17-13(19)10-4-2-3-5-11(10)23(17,20)21/h2-5,8H,6-7H2,1H3,(H,15,16,18) |
InChIキー |
FYSSZJRKZMCISX-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
正規SMILES |
CC1=CSC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B277175.png)
![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)

![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)